Cholesterol ferulate
Description
Contextualization of Ferulate Esters within Natural Product Chemistry and Lipid Biochemistry
Ferulate esters are a significant class of naturally occurring phenolic compounds, widely distributed in the plant kingdom, particularly in cereals like rice, wheat, and corn. acs.orgnih.govoup.com These esters are formed through the esterification of ferulic acid, a derivative of cinnamic acid, with various molecules, including sterols, triterpene alcohols, and fatty alcohols. oup.com Within the realm of natural product chemistry, ferulate esters are of considerable interest due to their diverse biological activities, which are largely attributed to the potent antioxidant properties of the ferulic acid moiety. jst.go.jpnih.gov In lipid biochemistry, the esterification of ferulic acid with lipophilic molecules like sterols creates amphiphilic compounds, influencing their absorption, metabolism, and interaction with cell membranes. ontosight.ai This unique structural feature allows them to partition into both lipid and aqueous environments, potentially enhancing their bioavailability and efficacy.
Academic Significance of Steryl Ferulates as Bioactive Conjugates
Steryl ferulates, the class of compounds to which cholesterol ferulate belongs, have garnered substantial academic interest as bioactive conjugates. oup.com These molecules combine the biological activities of both the sterol and ferulic acid components. acs.org For instance, phytosterols (B1254722) are well-known for their cholesterol-lowering properties, while ferulic acid is a potent antioxidant. acs.orgijpsonline.com The conjugation of these two moieties can result in synergistic or novel therapeutic effects. Research has highlighted the potential of steryl ferulates in various health applications, including their roles as antioxidant, anti-inflammatory, and cholesterol-lowering agents. jst.go.jpgoogle.commdpi.com The study of these conjugates provides a valuable platform for understanding how the chemical combination of two distinct bioactive molecules can modulate their individual properties and lead to enhanced biological functions.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for this compound is evolving, with a primary focus on its synthesis and biological evaluation. While its parent compound, ferulic acid, has been extensively studied for its neuroprotective, antioxidant, and anti-inflammatory effects, research specifically on this compound is less abundant. ijpsonline.comfrontiersin.org A significant portion of the existing literature investigates phytosterol ferulates, a closely related group of compounds, often using them as a proxy to infer the potential activities of this compound. acs.orgnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
164453-91-2 |
|---|---|
Molecular Formula |
C37H54O4 |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C37H54O4/c1-24(2)8-7-9-25(3)30-14-15-31-29-13-12-27-23-28(18-20-36(27,4)32(29)19-21-37(30,31)5)41-35(39)17-11-26-10-16-33(38)34(22-26)40-6/h10-12,16-17,22,24-25,28-32,38H,7-9,13-15,18-21,23H2,1-6H3/b17-11+/t25-,28+,29+,30-,31+,32+,36+,37-/m1/s1 |
InChI Key |
CPBQNAKTSMCPNH-NXVZWREOSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization of Cholesterol Ferulate and Analogs
Chemical Synthesis Strategies for Cholesterol Ferulate Derivatization
Chemical synthesis offers robust and versatile routes to this compound and its derivatives. These methods often focus on optimizing the esterification process to achieve high yields and purity.
Optimization of Esterification Reactions
The direct esterification of cholesterol with ferulic acid is a primary chemical approach. Research into the synthesis of analogous compounds, such as phytosterol ferulates, provides significant insights into optimizing these reactions. Key parameters that are manipulated to enhance reaction efficiency include the choice of catalyst, reaction temperature, substrate molar ratios, and substrate concentration. nih.gov
One effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent like dichloromethane, with microwave irradiation at 100°C to accelerate the reaction. nih.gov Another approach employs acidic ionic liquids as catalysts, which has been shown to achieve phytosterol conversion rates exceeding 99% within two hours, with a selectivity for the ferulate ester of over 83%. nih.govacs.org
Optimization studies have demonstrated that reaction temperature is a critical factor, influencing both substrate solubility and the rate of molecular collision. nih.gov For instance, in ionic liquid-catalyzed synthesis, increasing the temperature from 80°C to 100°C has been shown to improve the conversion rate of the sterol. nih.gov Similarly, adjusting the molar ratio of ferulic acid to the sterol is crucial; an excess of ferulic acid can shift the reaction equilibrium towards ester formation, though it may also lead to side reactions if not carefully controlled. nih.gov
Table 1: Optimized Parameters in an Acidic Ionic Liquid-Catalyzed Synthesis of β-Sitosterol Ferulate
| Parameter | Investigated Range | Optimal Value | Outcome | Citation |
|---|---|---|---|---|
| IL Dose (% of β-sitosterol) | 0-12% | 8% | 96.3% conversion, 79.6% selectivity | nih.gov |
| Temperature | 80-120°C | 100°C | 98.1% max conversion | nih.gov |
| Molar Ratio (Ferulic Acid:β-Sitosterol) | 1:1 - 3:1 | 2:1 | >95% conversion, ~80% selectivity | nih.gov |
Synthesis of this compound Analogs and Derivatives
The synthesis of this compound analogs involves modifying either the sterol backbone or the ferulic acid moiety. These derivatives are created to explore structure-activity relationships. A wide array of cholesterol derivatives bearing different bioactive scaffolds have been developed, showcasing the versatility of cholesterol as a starting material. nih.gov
Analogs can be synthesized by replacing cholesterol with other sterols, such as β-sitosterol, campesterol (B1663852), or their saturated stanol counterparts like β-sitostanol. rsc.orgresearchgate.net For example, cholesteryl derivatives of diphenyl thioether have been prepared by reacting cholesteryl chloroacetate (B1199739) or cholesteryl β-chloropropionate with p-thiophenoxythiophenol. lew.ro This highlights the ability to introduce different linker lengths and functionalities at the 3β-position of the steroid. lew.ro The synthesis of these analogs often employs the same esterification strategies used for this compound, such as the chemoenzymatic route involving a vinyl ferulate intermediate. rsc.org
Enzymatic Synthesis Approaches for this compound
Enzymatic methods provide a greener alternative to chemical synthesis, often operating under milder conditions and offering high selectivity, which minimizes the need for extensive purification. researchgate.net
Enzyme Selection and Reaction Condition Optimization (e.g., Lipases from Candida rugosa)
Lipases are the most commonly employed enzymes for the synthesis of steryl ferulates. Among these, lipase (B570770) from Candida rugosa has been identified as a particularly effective catalyst for this transformation. google.comscilit.com It can catalyze both the direct esterification of a sterol with ferulic acid and the transesterification from an activated ferulate ester, such as ethyl ferulate or vinyl ferulate. researchgate.netresearchgate.net
In one study, the transesterification route using C. rugosa lipase yielded 55% steryl ferulate, while direct esterification resulted in a 35% yield. researchgate.netscilit.com The comparatively lower activity in these reactions may be attributed to the specificities of the various isoenzymes present in commercial C. rugosa lipase preparations; one particular isoenzyme, Lip 3, is known to possess cholesterol esterase activity. researchgate.net
Besides C. rugosa, other lipases have been explored. Immobilized lipases from Candida antarctica (often Novozym 435) and Mucor miehei are also effective catalysts for esterification reactions. google.comgoogle.com A two-step, fully enzymatic process has been developed using immobilized Mucor miehei lipase to first synthesize ethyl ferulate, which is then transesterified with sitosterol (B1666911) in a second step, achieving a final yield of 58%. google.com
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the selectivity of biocatalysis. A prominent two-step chemoenzymatic route for producing phytosteryl ferulates has been successfully established and is applicable to this compound. rsc.orgnih.gov
The process begins with a chemical reaction to produce an activated intermediate, vinyl ferulate. nih.gov This is typically achieved by reacting ferulic acid with vinyl acetate (B1210297), often using a mercury acetate catalyst. rsc.org In the second step, the vinyl ferulate undergoes an enzymatic transesterification (alcoholysis) with the target sterol, catalyzed by a lipase, most commonly from Candida rugosa. nih.gov This method has proven highly effective, achieving yields of approximately 90% for the synthesis of analogs like sitosteryl ferulate and campesteryl ferulate. rsc.org A key advantage of this approach is the high conversion rate in the enzymatic step. researchgate.net However, the use of toxic catalysts like mercury acetate in the initial chemical step necessitates thorough purification, especially for applications in food or pharmaceuticals. google.com
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation
Accurate structural confirmation of synthesized this compound and its analogs is critical. A combination of advanced spectroscopic and chromatographic methods is employed for this purpose. uef.fi
The definitive structures of these compounds are commonly elucidated using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS). nih.govnih.gov FTIR is used to confirm the presence of key functional groups, such as the ester linkage (C=O). nih.gov
Chromatographic techniques are essential for both purification and analysis. Thin-layer chromatography (TLC) is often used for monitoring reaction progress and for initial separation. cerealsgrains.org For detailed analysis and quantification, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the methods of choice. mdpi.comnih.gov
The coupling of these chromatographic methods with mass spectrometry provides a powerful tool for structural analysis. nih.gov GC-MS is widely used for identifying sterols and their derivatives after saponification and derivatization. cerealsgrains.org High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly valuable. nih.gov Specifically, HPLC with an atmospheric pressure chemical ionization (APCI) source coupled to a tandem mass spectrometer (LC/APCI-MS/MS) has been used to confirm the structures of phytosteryl ferulates. nih.gov This technique offers high sensitivity and selectivity, allowing for precise mass determination and fragmentation analysis, which confirms the covalent linkage between the sterol and ferulic acid. publicationslist.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cholesterol |
| Ferulic acid |
| β-Sitosterol |
| β-Sitosterol ferulate |
| Campesterol |
| Campesteryl ferulate |
| β-Sitostanol |
| Sitostanyl ferulate |
| Dicyclohexylcarbodiimide (DCC) |
| 4-dimethylaminopyridine (DMAP) |
| Ethyl ferulate |
| Vinyl ferulate |
| Vinyl acetate |
| Mercury acetate |
| Cholesteryl chloroacetate |
| Cholesteryl β-chloropropionate |
| p-Thiophenoxythiophenol |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for the unambiguous structural elucidation and stereochemical analysis of complex organic molecules like this compound. leibniz-fmp.de The technique provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the precise determination of the molecule's constitution, configuration, and conformation. leibniz-fmp.de
For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. Complete ¹H and ¹³C NMR signal assignments are crucial for structural confirmation. nih.gov The ¹H NMR spectrum reveals the number of different types of protons and their integrations correspond to the number of protons of each type. Chemical shifts (δ) provide information about the electronic environment, and coupling constants (J) reveal connectivity between neighboring protons, which is essential for assigning stereochemistry, particularly within the rigid sterol ring system and the side chain. nih.gov For instance, detailed analysis of ¹H-¹H coupling constants can indicate the conformational diversity of the molecule. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY experiments establish ¹H-¹H correlations, helping to trace the proton spin systems throughout the molecule. HSQC correlates protons directly to their attached carbons, while HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting the ferulate moiety to the cholesterol backbone via the ester linkage. The stereochemistry of natural products can be further investigated using advanced methods like residual dipolar coupling (RDC) analysis. leibniz-fmp.de
Table 1: Illustrative NMR Data for Sterol and Ferulate Moieties Note: This table represents typical chemical shift regions for key nuclei in cholesterol and ferulate structures based on general knowledge and spectroscopic data for related compounds. nih.gov
| Nucleus | Structural Moiety | Typical Chemical Shift (δ) ppm | Notes |
|---|---|---|---|
| ¹H | Cholesterol C3-H (esterified) | ~4.5 - 4.7 | Downfield shift compared to free cholesterol (~3.5 ppm) due to the deshielding effect of the ester group. |
| ¹H | Cholesterol C6-H (vinylic) | ~5.3 - 5.4 | Characteristic signal for the Δ⁵ double bond in cholesterol. |
| ¹H | Ferulate Aromatic Protons | ~6.8 - 7.6 | Distinct signals for the three protons on the aromatic ring. |
| ¹H | Ferulate Vinylic Protons | ~6.3 - 7.7 | Two doublets with a large coupling constant (~16 Hz) characteristic of a trans double bond. |
| ¹H | Methoxy (B1213986) Group (-OCH₃) | ~3.9 | A sharp singlet corresponding to the three protons of the methoxy group on the ferulate ring. |
| ¹³C | Cholesterol C3 (esterified) | ~74 - 75 | Downfield shift from ~71.8 ppm in free cholesterol upon esterification. |
| ¹³C | Cholesterol C5 (vinylic) | ~140 | Carbon of the double bond. |
| ¹³C | Cholesterol C6 (vinylic) | ~122 | Carbon of the double bond. |
| ¹³C | Ester Carbonyl (C=O) | ~167 | Key signal confirming the ester linkage. |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used for the molecular confirmation of this compound, providing highly accurate data on its molecular weight and elemental composition. nih.gov Due to the complexity of biological and synthetic samples, MS is most effectively used in combination with a chromatographic separation technique, a configuration known as a hyphenated technique. researchgate.netijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound. nih.govbiorxiv.org The LC system first separates the compound from the sample matrix, after which it is introduced into the mass spectrometer. ijpsjournal.com The hydrophobic and chemically inert nature of neutral lipids like cholesteryl esters can present challenges for ionization and solubility in standard LC-MS solvent systems. biorxiv.org However, methods using reverse-phase chromatography are effective for robust detection. biorxiv.org The detection and identification of this compound are based on several key criteria: matching the liquid chromatographic retention time with that of a synthesized reference standard, obtaining the accurate mass of the molecular ion, and matching the fragmentation patterns from tandem mass spectrometry (MS/MS) with the standard. nih.gov
In tandem mass spectrometry (LC-MS/MS), the molecular ion (or a prominent adduct ion) of this compound is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into characteristic fragment ions, creating a product ion spectrum that serves as a molecular fingerprint. researchgate.net For this compound, a key fragmentation event is the neutral loss of the ferulic acid moiety or the cleavage of the cholesterol side chain, leading to a signature fragment ion corresponding to the cholesterol backbone (m/z 369). This fragmentation pattern provides unambiguous confirmation of the compound's identity. nih.govbiorxiv.org Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization to increase the volatility of the analyte. nih.govnih.gov The combination of chromatographic separation with mass spectrometric detection provides high resolution and positive identification. nih.gov
Table 2: Mass Spectrometric Data for this compound Confirmation Note: The m/z (mass-to-charge ratio) values are based on the expected molecular formula of this compound (C₃₇H₅₄O₄) and documented fragmentation of cholesteryl esters. nih.govbiorxiv.org
| Analysis Mode | Ion Type | Expected m/z | Description |
|---|---|---|---|
| Full Scan MS | [M+H]⁺ | 563.4095 | Protonated molecular ion. High-resolution MS can confirm the elemental composition. |
| Full Scan MS | [M+NH₄]⁺ | 580.4357 | Ammonium (B1175870) adduct, often observed in electrospray ionization (ESI) with ammonium-containing buffers. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. nih.gov It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com The resulting spectrum is a unique molecular "fingerprint" that allows for the structural characterization of compounds like this compound. d-nb.info
The FTIR spectrum of this compound is a composite of the spectra of its two constituent parts: the cholesterol steroid nucleus and the ferulic acid moiety. By analyzing the spectrum, one can confirm the presence of key functional groups from both components and, crucially, the formation of the ester bond that links them. researchgate.net
The spectrum of cholesterol shows characteristic absorption bands for the hydroxyl (-OH) group, C-H bonds in CH₂ and CH₃ groups, and the C=C double bond in the steroid ring. researchgate.net Ferulic acid contributes bands from its own hydroxyl group, the aromatic ring, the C=C double bond in the propenoic side chain, and the carboxylic acid group. Upon esterification to form this compound, the broad -OH stretching band of the carboxylic acid disappears, and a strong new band corresponding to the ester carbonyl (C=O) stretch appears. The -OH stretch from cholesterol's C3 hydroxyl group also disappears. The remaining phenolic -OH on the ferulate ring will still be present. FTIR spectroscopy can effectively identify structural differences between various steryl ferulates. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound Note: Wavenumbers are based on typical values for the specified functional groups and data from the analysis of cholesterol and steryl ferulates. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Moiety | Significance |
|---|---|---|---|
| ~3400 | O-H Stretch | Phenolic Hydroxyl | From the ferulate moiety. |
| 3000 - 2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ | From the cholesterol backbone and side chain. |
| ~1710 | C=O Stretch | Ester Carbonyl | Key indicator of the successful esterification between cholesterol and ferulic acid. |
| ~1670 | C=C Stretch | Alkene | From the Δ⁵ double bond in the cholesterol ring. |
| ~1600, ~1515 | C=C Stretch | Aromatic Ring | Characteristic of the benzene (B151609) ring in the ferulate moiety. |
Chromatographic Purification Strategies for this compound
Chromatographic techniques are essential for the isolation and purification of this compound from synthetic reaction mixtures or natural extracts. The choice of strategy depends on the scale of the purification and the nature of the impurities. The high lipophilicity of the compound governs the selection of appropriate stationary and mobile phases.
A widely used and effective method for the preparative scale purification of this compound and its analogs is silica (B1680970) gel column chromatography. nih.gov In this technique, a glass column is packed with silica gel, which serves as the polar stationary phase. The crude product, dissolved in a minimal amount of solvent, is loaded onto the column. The separation is achieved by eluting the column with a nonpolar mobile phase, typically a mixture of petroleum ether (or hexane) and a slightly more polar solvent like ethyl acetate. nih.gov this compound, being less polar than unreacted ferulic acid but more polar than non-polar byproducts, will elute from the column at a specific solvent ratio. The polarity of the eluent is often gradually increased to improve separation.
The elution process is monitored by Thin-Layer Chromatography (TLC), which allows for the rapid analysis of the collected fractions. nih.gov Fractions containing the pure compound, as identified by TLC against a reference standard, are combined. The solvent is then removed, usually with a rotary evaporator, to yield the purified this compound. nih.gov
For analytical purposes and for final purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as methanol (B129727) or acetonitrile (B52724), often mixed with water), is particularly effective for analyzing lipophilic compounds. mdpi.com The purity of the final product can be quantified using HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector set to a wavelength where the ferulate moiety absorbs strongly. nih.gov
Table 4: Summary of Chromatographic Purification Techniques for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Application | Monitoring/Detection |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 4:1 v/v) nih.gov | Preparative scale purification, removal of reactants and byproducts. nih.gov | Thin-Layer Chromatography (TLC) |
| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Petroleum Ether / Ethyl Acetate | Rapid monitoring of reaction progress and column fractions. | UV light visualization |
Biosynthesis and Natural Occurrence of Cholesterol Ferulate
Investigation of Putative Enzymatic Systems in in vitro or ex vivo Models
While the precise enzymatic system for the biosynthesis of steryl ferulates like cholesterol ferulate within plants is not fully elucidated, in vitro studies have explored several putative enzymatic pathways for their synthesis. These investigations provide insight into the potential mechanisms involved.
One major area of investigation involves the use of lipases. Lipases are enzymes that typically hydrolyze fats, but under specific conditions, they can catalyze esterification reactions. Research has demonstrated the feasibility of synthesizing steryl ferulates through lipase-catalyzed reactions. For instance, studies have successfully used lipase (B570770) from Candida rugosa to catalyze both the direct esterification of β-sitosterol with ferulic acid and the transesterification with ethyl ferulate. researchgate.net This suggests that lipases could be involved in the formation of these esters in biological systems. Chemoenzymatic methods have also been developed, where an intermediate like vinyl ferulate is first produced chemically and then esterified with phytosterols (B1254722) using a lipase catalyst. acs.org
Another putative enzyme class is the acyl-CoA:cholesterol acyltransferases (ACATs). sci-hub.se These are membrane-bound enzymes responsible for the intracellular esterification of cholesterol with fatty acids. sci-hub.se Given their role in forming cholesterol esters, it is hypothesized that similar transferases, potentially feruloyl-CoA:sterol feruloyltransferases, could be responsible for synthesizing this compound in plants. Research on acyltransferases from the BAHD family in Arabidopsis has identified an enzyme with a preference for feruloyl-CoA and ω-hydroxy fatty acids, indicating that members of this superfamily are involved in feruloylation of cell wall components. pnas.org These findings support the hypothesis that a specific feruloyltransferase is responsible for the biosynthesis of steryl ferulates in the Golgi apparatus of plant cells.
Substrate Specificity and Reaction Kinetics of Feruloyltransferases
The substrate specificity of the enzymes involved in this compound synthesis is crucial for determining the types of steryl ferulates produced.
Studies on rat liver acyl-CoA:cholesterol acyltransferase (ACAT) have shown that a 3β-hydroxyl group on the sterol is a strict requirement for esterification to occur. sci-hub.se The structure of the sterol's side chain also plays a significant role; for example, ACAT esterifies campesterol (B1663852) at a much lower rate than cholesterol, while the esterification of sitosterol (B1666911) and stigmasterol (B192456) is barely detectable. sci-hub.se This indicates a high degree of specificity for the sterol substrate.
In the context of feruloyltransferases, research on a hydroxycinnamoyltransferase (HHT) from Arabidopsis, which is involved in suberin biosynthesis, demonstrated a clear substrate preference. The enzyme showed a fourfold higher binding affinity and catalytic efficiency with feruloyl-CoA compared to p-coumaroyl-CoA, and no activity was detected with benzoyl-CoA or caffeoyl-CoA. pnas.org This highlights the specificity for the ferulic acid moiety.
The reaction kinetics of these enzymatic syntheses have also been examined. In lipase-catalyzed reactions, the yields and reaction times vary. Using Candida rugosa lipase to synthesize β-sitosterol ferulate, a direct esterification with ferulic acid yielded 35% product, while a transesterification from ethyl ferulate yielded 55% after five days of incubation. researchgate.net The relatively low enzyme activity was attributed to the specificities of the different isoenzymes of the lipase. researchgate.net Other chemoenzymatic approaches have also been established to synthesize phytosteryl ferulates. acs.org
| Enzyme/Method | Substrates | Product | Key Findings (Yield/Kinetics) | Source |
|---|---|---|---|---|
| Candida rugosa Lipase (Direct Esterification) | β-Sitosterol, Ferulic Acid | β-Sitosterol Ferulate | 35% yield after 5 days. Low enzyme activity noted. | researchgate.net |
| Candida rugosa Lipase (Transesterification) | β-Sitosterol, Ethyl Ferulate | β-Sitosterol Ferulate | 55% yield after 5 days. | researchgate.net |
| Chemoenzymatic (Candida rugosa Lipase) | Phytosterols, Vinyl Ferulate | Phytosteryl Ferulates | Feasible two-step synthesis established. | acs.org |
| Hydroxycinnamoyltransferase (AtHHT) from Arabidopsis | Feruloyl-CoA, ω-hydroxyacids | Feruloylated ω-hydroxyacids | ~4x higher affinity and catalytic efficiency for Feruloyl-CoA over p-coumaroyl-CoA. | pnas.org |
| Acyl CoA:cholesterol acyltransferase (ACAT) from rat liver | Cholesterol, Campesterol, Sitosterol | Steryl Esters | High specificity for cholesterol; much lower rates for campesterol and sitosterol. | sci-hub.se |
Identification and Quantification in Natural Sources (e.g., rice bran components and other grains)
This compound is a component of a broader mixture of steryl and triterpene alcohol ferulates, most famously known as γ-oryzanol in rice. acs.orgacs.org These compounds have been identified and quantified in a variety of cereal grains.
Natural Sources: Ferulic acid esters of phytosterols are found in the seeds of rice, corn, wheat, rye, barley, and triticale. acs.orgd-nb.inforesearchgate.net Rice, and specifically rice bran, contains the highest concentration of these compounds. acs.orgpbrc.edu The mixture in rice, γ-oryzanol, is composed of at least 10 different steryl ferulates. mdpi.comeuropeanreview.org The major components are typically cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, with campesteryl ferulate and sitosteryl ferulate as other significant constituents. acs.orgd-nb.info this compound itself has been identified in human plasma, suggesting it can be formed endogenously or absorbed from dietary sources. researchgate.net
Quantification: Various analytical methods are employed for the identification and quantification of steryl ferulates, including on-line coupled liquid chromatography-gas chromatography (LC-GC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). acs.orgresearchgate.net
The total content of γ-oryzanol can vary significantly based on the rice variety and environmental growing conditions. acs.org Studies on European brown rice found γ-oryzanol content ranging from 26 to 63 mg/100 g. acs.orgacs.org An analysis of 33 pigmented rice varieties found γ-oryzanol content ranging from 3.5 to 21.0 mg/100 g. d-nb.info In comparison to other grains, rice consistently shows the highest levels. For example, reported steryl ferulate contents are 6.2-12.3 mg/100 g for wheat and 3.1-7.0 mg/100 g for corn. acs.org
The composition of γ-oryzanol also shows great variability. In European brown rice, cycloartenyl ferulate and 24-methylenecycloartanyl ferulate were the main components, followed by campesteryl ferulate, campestanyl ferulate, and β-sitosteryl ferulate. acs.orgacs.org
| Cereal Grain | Steryl Ferulate Content (mg/100 g) | Source |
|---|---|---|
| Brown Rice (European) | 26 - 63 | acs.orgacs.org |
| Pigmented Rice | 3.5 - 21.0 | d-nb.info |
| Wheat | up to 12 | acs.org |
| Wild Rice | 9 | acs.org |
| Corn | up to 7 | acs.org |
| Rye | 6 | acs.org |
| Triticale | 5 | acs.org |
| Barley | 0.4 | acs.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ferulic acid |
| Cholesterol |
| β-Sitosterol |
| Ethyl ferulate |
| Vinyl ferulate |
| Feruloyl-CoA |
| Campesterol |
| Stigmasterol |
| p-Coumaroyl-CoA |
| Benzoyl-CoA |
| Caffeoyl-CoA |
| γ-Oryzanol |
| Cycloartenyl ferulate |
| 24-methylenecycloartanyl ferulate |
| Campestanyl ferulate |
| β-Sitosteryl ferulate |
Mechanistic Investigations of Cholesterol Ferulate at the Molecular and Cellular Level in Vitro and Ex Vivo Models
Modulation of Cellular Antioxidant Defense Systems
Cholesterol ferulate demonstrates a notable capacity to modulate cellular antioxidant defense systems through various mechanisms, including direct free radical scavenging, regulation of endogenous antioxidant enzyme activity, and activation of key signaling pathways.
Free Radical Scavenging Capabilities
The antioxidant properties of this compound are largely attributed to the ferulic acid moiety. The phenolic hydroxyl group on the ferulic acid structure is a key active site for scavenging free radicals. researchgate.net This structural feature allows it to readily donate a hydrogen atom to reactive radicals, forming a resonance-stabilized phenoxy radical, which effectively terminates free radical chain reactions. nih.gov
Studies have demonstrated that phytosteryl ferulates, a class of compounds to which this compound belongs, exhibit strong free radical-scavenging activity, comparable to that of α-tocopherol. researchgate.net Specifically, they have been shown to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, and superoxide (B77818) anion radicals. researchgate.netethz.ch The presence of the ferulic acid component is crucial for this activity, as the sterol moiety alone does not exhibit significant radical-scavenging capabilities. researchgate.net
Regulation of Endogenous Antioxidant Enzyme Activity (e.g., SOD, Catalase, GPX)
Beyond direct radical scavenging, this compound and its related compounds can enhance the body's endogenous antioxidant defenses by upregulating the activity of key antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form a primary line of defense against cellular oxidative stress. frontiersin.org
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. frontiersin.org
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide to water and oxygen. frontiersin.org
Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione as a reducing agent. frontiersin.orgekb.eg
Activation of Nrf2/HO-1 Signaling Pathways
A critical mechanism by which this compound exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, making it a master regulator of the cellular antioxidant response. mdpi.com
Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, including HO-1. nih.govmdpi.com HO-1 is a potent antioxidant enzyme that provides cytoprotection against oxidative stress. frontiersin.org
Studies have shown that cholesterol stimulation can upregulate the expression of HO-1 through the activation and translocation of Nrf2. nih.govresearchgate.net Ferulic acid and its derivatives have also been identified as inducers of the Nrf2/HO-1 pathway. frontiersin.org This activation enhances the cell's capacity to counteract oxidative insults and maintain redox homeostasis.
Investigation of Anti-inflammatory Pathways
In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects, primarily through the modulation of key signaling cascades and the expression of pro-inflammatory mediators.
Inhibition of NF-κB and MAPK Signaling Cascades
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. mdpi.comresearchgate.net NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. d-nb.info The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in regulating inflammation. researchgate.net
This compound and related phytosteryl ferulates have been shown to inhibit the activation of both NF-κB and MAPK signaling pathways. frontiersin.orgresearchgate.netresearchgate.net For example, cycloartenyl ferulate, a phytosteryl ferulate, has been observed to inhibit the DNA-binding of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Similarly, ferulic acid has been reported to suppress the activation of the MAPK and NF-κB pathways. frontiersin.org This inhibition of key inflammatory signaling cascades is a fundamental aspect of the anti-inflammatory activity of this compound.
Modulation of Pro-inflammatory Mediator Expression (e.g., TNF-α, COX-2, iNOS) in Cell Lines
The activation of NF-κB and MAPK pathways leads to the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). mdpi.com
TNF-α: A potent pro-inflammatory cytokine involved in systemic inflammation. nih.gov
COX-2: An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net
iNOS: An enzyme that produces large amounts of nitric oxide, a pro-inflammatory molecule in certain contexts. mdpi.com
Studies utilizing cell lines, such as LPS-stimulated RAW 264.7 macrophages, have demonstrated that this compound and its components can significantly inhibit the expression of these pro-inflammatory mediators. frontiersin.orgresearchgate.netmdpi.com For instance, cycloartenyl ferulate has been shown to reduce the mRNA expression of iNOS and COX-2. researchgate.net Ferulic acid has also been found to inhibit the production of TNF-α and the expression of iNOS. d-nb.infomdpi.com By downregulating the expression of these critical inflammatory molecules, this compound can effectively dampen the inflammatory response at the cellular level.
Table of Research Findings on this compound and Related Compounds:
| Compound | Model System | Key Finding | Signaling Pathway/Mediator |
|---|---|---|---|
| Phytosteryl Ferulates | In vitro radical scavenging assays | Strong free radical scavenging activity | Direct antioxidant action |
| Ferulate-rich Extract | Rats on a high-cholesterol diet | Increased expression of antioxidant enzymes | SOD, Catalase, GPx |
| Cholesterol | Endothelial cells | Upregulation of HO-1 expression | Nrf2/HO-1 pathway |
| Cycloartenyl Ferulate | LPS-stimulated macrophages | Inhibition of NF-κB activation | NF-κB pathway |
| Ferulic Acid | LPS-stimulated macrophages | Inhibition of TNF-α and iNOS expression | TNF-α, iNOS |
| Cycloartenyl Ferulate | LPS-stimulated macrophages | Reduced mRNA expression of iNOS and COX-2 | iNOS, COX-2 |
Interactions with Cellular Lipid Metabolism and Homeostasis (Pre-clinical/In vitro/Ex vivo)
This compound, a sterol ester, demonstrates multifaceted interactions with the complex machinery of cellular lipid regulation. Its influence extends from enzymatic activity governing cholesterol storage to the core biosynthetic pathways and the dynamic processes of cellular lipid transport and peroxidation.
Effects on Cholesterol Esterification and Hydrolysis Enzymes (e.g., ACAT, Cholesterol Esterase, SOAT)
The balance between free cholesterol and its esterified form is critical for cellular homeostasis, preventing the toxicity associated with excess free cholesterol. researchgate.net This equilibrium is primarily managed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). wikipedia.orgpatsnap.com SOAT is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA. wikipedia.orgbiorxiv.org These esters are more hydrophobic than free cholesterol and are subsequently stored in cytoplasmic lipid droplets. creative-proteomics.comfrontiersin.org
There are two primary isoforms of this enzyme: SOAT1, which is expressed in most tissues, and SOAT2, which is found mainly in the liver and intestines. patsnap.comfrontiersin.org By converting free cholesterol into inert cholesteryl esters, SOAT1 plays a crucial role in preventing the buildup of free cholesterol in membranes, which can be toxic. wikipedia.orgfrontiersin.org Inhibition of SOAT can lead to an increase in intracellular free cholesterol, which in turn can stimulate cholesterol efflux pathways, a mechanism considered beneficial for preventing the formation of foam cells in atherosclerosis. patsnap.com
Table 1: Key Enzymes in Cholesterol Esterification and Hydrolysis
| Enzyme Name | Alternative Name(s) | Cellular Location | Function |
|---|---|---|---|
| Acyl-CoA:cholesterol acyltransferase 1 | ACAT1, SOAT1 | Endoplasmic Reticulum | Catalyzes the esterification of cholesterol for storage in lipid droplets. wikipedia.orgbiorxiv.orgfrontiersin.org |
| Sterol O-acyltransferase 2 | ACAT2, SOAT2 | Endoplasmic Reticulum | Primarily in the liver and intestine; involved in cholesteryl ester formation for lipoprotein assembly. patsnap.comfrontiersin.org |
Regulation of Cholesterol Biosynthesis Pathways (e.g., HMG-CoA Reductase Inhibition)
The de novo synthesis of cholesterol is a complex, energy-intensive process that is tightly regulated. mdpi.com The pathway begins with acetyl-CoA and proceeds through numerous enzymatic steps, primarily in the endoplasmic reticulum. sigmaaldrich.comyoutube.com The rate-limiting step in this entire sequence is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR). sigmaaldrich.comlibretexts.orgwikipedia.org Consequently, HMGCR is a major control point for cholesterol homeostasis and the primary target for cholesterol-lowering drugs like statins. youtube.com
Research has shown that components related to this compound can significantly inhibit HMG-CoA reductase activity.
Ferulic Acid (FA): Oral administration of ferulic acid to rats with an atherogenic diet was found to significantly reduce the activity of liver HMG-CoA reductase. ijpsonline.com This inhibition of the enzyme's activity was associated with a decrease in serum total cholesterol and LDL-cholesterol levels. ijpsonline.com
Cycloartenyl Ferulate: As a key component of γ-oryzanol, cycloartenyl ferulate has been identified as a potent inhibitor of HMG-CoA reductase. researchgate.net Molecular docking studies suggest that it binds to the NADPH binding domain of the enzyme, which is the same domain targeted by statins. This action is thought to prevent the NADPH cofactor from participating in the catalytic reaction, thereby blocking the enzyme's function. researchgate.net
Table 2: Research Findings on HMG-CoA Reductase Inhibition
| Compound | Model System | Key Finding | Reference |
|---|---|---|---|
| Ferulic Acid | Atherogenic Rats | Significantly inhibited liver HMG-CoA reductase activity. | ijpsonline.com |
Influence on Cellular Cholesterol Uptake and Efflux Mechanisms (e.g., ABC Transporters, NPC1L1)
Maintaining cellular cholesterol balance requires a coordinated system for both uptake and removal of sterols. The Niemann-Pick C1-Like 1 (NPC1L1) protein, located on the apical membrane of intestinal enterocytes and on the canalicular membrane of liver cells, is a key transporter for the absorption of dietary and biliary cholesterol. mdpi.comnih.govfrontiersin.org Inhibition of NPC1L1 is a therapeutic strategy to lower blood cholesterol levels. mdpi.comnih.gov
Conversely, the efflux of cholesterol from peripheral cells is a critical step in reverse cholesterol transport. This process is largely mediated by ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1. researchgate.netjournalagent.com These transporters facilitate the movement of cellular cholesterol and phospholipids (B1166683) to extracellular acceptors like apolipoprotein A-1 (apoA-1), forming high-density lipoprotein (HDL). nih.gov The expression of these transporters is regulated by nuclear receptors, such as the Liver X Receptors (LXRs), which act as cellular cholesterol sensors. journalagent.comnih.gov
Cholesterol derivatives are known to utilize these transport systems for intracellular trafficking. researchgate.net Studies on γ-oryzanol and ferulic acid, which are structurally related to this compound, have shown they counteract hyperlipidemia in part by increasing the fecal excretion of lipids. nih.govjst.go.jp This suggests an influence on the net absorption and efflux balance in the intestine, which involves transporters like NPC1L1 and ABCA1. Furthermore, plant stanols, which are structurally similar to the sterol backbone of this compound, have been shown to induce the expression of ABCA1 in Caco-2 intestinal cells, suggesting a mechanism that promotes cholesterol efflux back into the intestinal lumen. researchgate.net
Impact on Lipid Peroxidation in Membrane and Lipoprotein Models
Lipids, particularly polyunsaturated fatty acids and cholesterol itself, are susceptible to oxidation by reactive oxygen species, a process known as lipid peroxidation. ijbs.comimrpress.com This process can damage cellular membranes and lipoproteins like low-density lipoprotein (LDL), contributing to cellular injury and the progression of atherosclerosis. imrpress.comnih.govmdpi.com The antioxidant capacity to inhibit or slow lipid peroxidation is a key protective mechanism.
Components of γ-oryzanol, which include various steryl ferulates, have demonstrated significant antioxidant activity against lipid peroxidation.
Studies have shown that cycloartenyl ferulate (CAF) and campesteryl ferulate can inhibit the oxidation of cholesterol within biological membranes. researchgate.net
Ferulic acid has been shown to possess inhibitory effects on membrane lipid peroxidation. jfda-online.com
In animal models, dietary supplementation with oryzanol (B85318) or ferulic acid was found to counteract the oxidative stress induced by a high-fat diet. nih.govjst.go.jp This was evidenced by a reduction in thiobarbituric acid-reactive substances (TBARS), a common marker for lipid peroxidation, and an enhancement of the liver's own antioxidant enzyme activities. nih.gov
Table 3: Antioxidant Effects of this compound-Related Compounds on Lipid Peroxidation
| Compound(s) | Model System | Key Finding on Lipid Peroxidation | Reference |
|---|---|---|---|
| Cycloartenyl Ferulate, Campesteryl Ferulate | Biological Membranes | Inhibit cholesterol oxidation. | researchgate.net |
| Ferulic Acid | Rat Models | Significantly lowered plasma and hepatic lipid levels; exhibits inhibitory effects on membrane lipid peroxidation. | jfda-online.com |
Interactions with Cellular Membranes and Signaling Proteins
As a derivative of cholesterol, this compound is expected to interact directly with cellular membranes, potentially altering their physical properties and influencing the function of embedded proteins.
Modulation of Membrane Fluidity and Structure
The cell membrane's structure and function are profoundly influenced by cholesterol. mdpi.com As an amphipathic molecule, cholesterol inserts itself into the phospholipid bilayer, where its rigid steroid ring structure interacts with the fatty acid chains of phospholipids. walshmedicalmedia.comarxiv.org This interaction has a dual regulatory effect on membrane fluidity: at high temperatures, cholesterol reduces membrane fluidity and increases mechanical stiffness, while at low temperatures, it prevents the membrane from becoming overly rigid by disrupting the tight packing of phospholipids. walshmedicalmedia.comnumberanalytics.com This modulation ensures the membrane maintains optimal fluidity and structural integrity. mdpi.comnih.gov
This compound, being a cholesterol ester, is also an amphipathic molecule. It consists of the hydrophobic cholesterol backbone and the ferulate moiety attached at the 3-position, where cholesterol's polar hydroxyl group is typically located. It is expected that this compound would also integrate into cellular membranes. The presence of the bulkier ferulic acid group in place of the hydroxyl group would likely alter its packing with phospholipids compared to native cholesterol. This could lead to distinct changes in membrane properties such as fluidity, thickness, and the organization of lipid microdomains or "rafts". mdpi.com While direct experimental data on this compound's specific effect on membrane fluidity is limited, its structural similarity to cholesterol strongly suggests it would participate in modulating the physical state of the lipid bilayer. mdpi.com
Binding to Scaffold Proteins and Influence on Cell Signaling
While direct mechanistic studies on this compound's interaction with scaffold proteins are not extensively detailed in current literature, an understanding of its potential influence can be extrapolated from the well-documented roles of its constituent molecules: cholesterol and ferulic acid. The cholesterol moiety provides a strong basis for membrane interaction and potential binding to specific protein domains, while the ferulic acid component is known to modulate various enzymatic and signaling pathways.
Scaffold proteins are critical regulators that assemble signaling pathway components into functional complexes, thereby ensuring signal fidelity and efficiency. jax.org The interaction of molecules with these proteins can profoundly alter cellular signaling cascades.
Cholesterol itself is not merely a structural component of membranes; it actively participates in cell signaling by directly binding to proteins. nih.govnih.gov Notably, cholesterol has been shown to bind with high affinity and specificity to PDZ domains, which are common modular domains in many scaffold proteins. nih.gov This interaction can be essential for the protein's cellular function. For instance, the scaffold protein NHERF1 (Na+/H+ Exchanger Regulatory Factor 1), which contains PDZ domains, binds cholesterol at a site distinct from its canonical peptide-binding groove. nih.govnih.gov This binding is crucial for the proper localization and activation of its partner proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov The disruption of this cholesterol-NHERF1 interaction abrogates the protein's function, highlighting a direct mechanism by which cholesterol modulates signaling complexes at the plasma membrane. nih.govnih.gov
The cholesterol component of this compound could theoretically facilitate similar interactions, anchoring the molecule within cholesterol-rich membrane domains where scaffold proteins often reside. frontiersin.org This localization would place the ferulate moiety in proximity to key signaling enzymes and complexes.
Table 1: Documented Interactions of Cholesterol with Scaffold and Signaling Proteins This table summarizes findings on cholesterol's direct interactions, which may inform the potential behavior of the cholesterol moiety in this compound.
| Protein | Protein Type | Binding Domain/Site | Functional Consequence of Binding | Reference |
|---|---|---|---|---|
| NHERF1/EBP50 | Scaffold Protein | PDZ1 Domain (Cholesterol-binding site distinct from peptide-binding site) | Essential for dynamic colocalization with and activation of the CFTR channel. Bridges membrane and juxta-membrane signaling complexes. | nih.gov |
| Multiple Scaffold Proteins | Scaffold Proteins | PDZ Domains with CRAC motifs | Modulates cell signaling through direct interaction, potentially providing an alternative mechanism for the formation of signaling platforms in cholesterol-rich domains. | nih.gov |
| Human Serotonin1A Receptor | G Protein-Coupled Receptor | Not specified, membrane environment | Stabilizes the receptor's structure and function. | esmed.org |
| α-hemolysin | Bacterial Toxin | Specific binding site | Specific interaction demonstrated, relevant for toxin function. | acs.org |
Ferulic acid and its derivatives are known to influence a variety of cell signaling pathways, often related to inflammation, oxidative stress, and metabolism. For example, ferulic acid has been observed to inhibit the HIF-1 (Hypoxia-Inducible Factor-1) signaling pathway, which is involved in cellular responses to low oxygen, inflammation, and cancer. frontiersin.org Other studies show that ferulic acid can competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. scielo.br Furthermore, related phenolic compounds like coniferyl ferulate have been found to target specific enzymes such as Mgst2 (Microsomal glutathione S-transferase 2), thereby modulating mitochondrial metabolism and protecting cells from toxicity. frontiersin.org
The positioning of the ferulate head by the cholesterol anchor could, therefore, allow it to locally modulate the activity of membrane-associated enzymes or signaling proteins. This could include influencing the phosphorylation state of kinases within a scaffolded complex or altering the local redox environment.
Table 2: Influence of Ferulic Acid and Its Derivatives on Cell Signaling Pathways (In Vitro Models) This table outlines the observed effects of ferulic acid on various signaling pathways, suggesting the potential bioactivity of the ferulate moiety of this compound.
| Compound | Cellular Model | Target Pathway/Protein | Observed Effect | Reference |
|---|---|---|---|---|
| Ferulic Acid | RAW 264.7 cells | HIF-1 Signaling Pathway | Inhibited ferroptosis and apoptosis by suppressing the pathway; downregulated HIF-1α protein expression. | frontiersin.org |
| Ferulic Acid | Rat model (in vivo, implies cellular action) | HMG-CoA Reductase | Suggested competitive inhibition, leading to decreased cholesterol synthesis. | scielo.br |
| Ferulic Acid Ethyl Ester (FAEE) | Rat neuronal cells | iNOS (inducible Nitric Oxide Synthase) | Decreased Amyloid-beta stimulated iNOS up-regulation. | caldic.com |
| Phytosterol Ferulate | Obese mice (in vivo, implies cellular action) | Lipid Metabolism | Lowered serum and hepatic total cholesterol; specific signaling mechanism requires clarification. | acs.org |
| Coniferyl Ferulate | Mouse hematopoietic stem and progenitor cells | Mgst2 | Directly binds to and inhibits Mgst2, alleviating cellular toxicity by modulating mitochondrial metabolism. | frontiersin.org |
Metabolic Transformations and Disposition of Cholesterol Ferulate Pre Clinical Models/in Vitro/ex Vivo
Enzymatic Biotransformation Pathways (e.g., Hydrolysis, Conjugation)
There is no specific information available regarding the enzymatic hydrolysis or conjugation of Cholesterol ferulate. Studies on other steryl ferulates suggest that mammalian digestive steryl esterases can hydrolyze them, but direct evidence for this compound is lacking.
Influence of Gut Microbiota on this compound Biotransformation
No studies were found that investigate the role of gut microbiota in the biotransformation of this compound. Research on cholesterol metabolism shows that gut microbes can convert cholesterol into coprostanol, but this has not been specifically demonstrated for this compound.
Cellular Uptake and Intracellular Trafficking in Model Systems
The mechanisms of cellular uptake and the subsequent intracellular trafficking for this compound have not been detailed in the available literature. While extensive research describes the complex pathways for cholesterol uptake and trafficking, these findings cannot be directly attributed to this compound without specific studies.
Excretion Pathways in Animal Models
Specific excretion pathways for this compound or its potential metabolites in animal models have not been documented. General cholesterol excretion occurs via biliary secretion and transintestinal cholesterol efflux, but the fate of this compound within these pathways is unknown.
Analytical Method Development for Cholesterol Ferulate in Biological Matrices
Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a primary technique for the analysis of cholesterol ferulate due to its high sensitivity and specificity. biorxiv.orgelementlabsolutions.comdiva-portal.org The combination of chromatographic separation with mass-based detection allows for the precise identification and quantification of the analyte, even in complex mixtures like plasma. diva-portal.orgnih.gov
The development of a reliable HPLC-MS method involves several critical steps, including the synthesis of a pure this compound standard for reference. nih.gov This standard is essential for confirming the identity of the endogenous compound by matching retention times and mass spectra. nih.gov Method validation is performed according to established guidelines, such as those from the ICH, to ensure the method is robust and suitable for its intended purpose. diva-portal.org Validation parameters typically include linearity, precision, accuracy, and stability. nih.govrsc.org For instance, a developed HPLC-MS/MS method for a different compound in rat plasma demonstrated excellent linearity over a specified concentration range and met all FDA guidelines for bioanalytical method validation. nih.gov
Recent advancements in LC-MS methods have focused on developing high-throughput, lipidomics-compatible approaches for the efficient identification and quantification of cholesterol and its esters from various biological samples. biorxiv.orgbiorxiv.org These methods are designed to be compatible with existing lipidomics strategies, facilitating a more comprehensive analysis of lipid metabolism. biorxiv.org
The analysis of this compound in biological matrices such as plasma or tissues necessitates effective sample preparation to remove interfering substances and enrich the analyte of interest. nih.gov Given the lipophilic nature of this compound, which is often incorporated into low-density lipoproteins (LDL), sample preparation is a critical and often challenging step. nih.govbiorxiv.org
Commonly employed techniques include:
Liquid-Liquid Extraction (LLE): This is a conventional method for extracting lipids. A typical approach involves using a solvent system like chloroform (B151607) and methanol (B129727) to separate lipids from the aqueous phase of the biological sample. hku.hk For instance, the Folch method, which uses a chloroform:methanol (2:1, v/v) mixture, is a widely used technique for lipid extraction. hku.hk The addition of an aqueous salt solution induces phase separation, with the lipids concentrated in the lower chloroform layer. hku.hk
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup of the sample. After an initial lipid extraction, SPE can be used to further purify the cholesterol and its esters. researchgate.net For example, a reversed-phase SPE with a C18 adsorbent has been used to extract unsaponifiable matter after saponification in the analysis of sterols in edible oils. researchgate.net
Protein Precipitation: For plasma samples, protein precipitation is a straightforward method to remove the bulk of proteinaceous material. nih.gov Acetonitrile (B52724) is a common solvent used for this purpose. nih.gov
Saponification: To analyze total ferulic acid content, a saponification step (alkaline hydrolysis) can be employed to release ferulic acid from its ester linkage with cholesterol. cerealsgrains.org This allows for the quantification of the total amount of ferulic acid that was esterified.
The choice of sample preparation technique depends on the specific biological matrix and the analytical goals. For example, when analyzing cholesterol and its esters in dried blood spots, an extraction with methanol was performed, followed by enzymatic analysis. colesterolfamiliar.org The quality of the sample preparation significantly impacts the accuracy and precision of the final analytical result. colesterolfamiliar.org
Achieving high sensitivity and specificity is paramount in the analysis of this compound, which is often present at low concentrations in biological samples. elementlabsolutions.com Optimization of the HPLC-MS method involves fine-tuning several parameters of both the liquid chromatography and mass spectrometry components. elementlabsolutions.comresearchgate.net
Liquid Chromatography Optimization:
Column Selection: Reversed-phase columns, such as C18 columns, are commonly used for the separation of lipophilic compounds like cholesterol esters. nih.govjapsonline.com
Mobile Phase Composition: The composition of the mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (often containing additives like formic acid or ammonium (B1175870) formate), is optimized to achieve good chromatographic separation and enhance ionization efficiency. biorxiv.orgnih.govjapsonline.com For example, ammonium additives are known to help in the formation of quasi-stable ammonium adducts of cholesterol in positive ion mode, which aids in its detection. biorxiv.org
Gradient Elution: A gradient elution program, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate analytes with a wide range of polarities. nih.gov
Mass Spectrometry Optimization:
Ionization Source: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for the analysis of cholesterol esters. biorxiv.orgnih.gov The choice between them can depend on the specific analyte and the desired sensitivity.
Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode significantly enhances specificity and sensitivity. nih.govresearchgate.net This involves selecting a specific precursor ion of the analyte and then monitoring for a specific product ion that is formed upon collision-induced dissociation. nih.gov For instance, in the analysis of cholesteryl esters, a characteristic fragment ion corresponding to dehydrated cholesterol (m/z 369.351) can be used for confirmation. biorxiv.org
Interface Parameters: Optimizing the parameters of the MS interface, such as capillary voltage and nebulizing gas pressure, can lead to significant gains in sensitivity. elementlabsolutions.com These parameters influence the efficiency of droplet formation and desolvation in the ion source. elementlabsolutions.com
The following table summarizes key optimized parameters from a representative LC-MS/MS method for the analysis of a lipophilic compound.
| Parameter | Optimized Condition | Rationale |
| Column | Phenomenex Kinetex XB-C18 (2.1 × 100 mm, 2.6 μm) | Provides efficient separation of lipophilic molecules. nih.gov |
| Mobile Phase | Water and Acetonitrile with gradient elution | Allows for effective separation of compounds with varying polarities. nih.gov |
| Flow Rate | 1 mL/min | A common flow rate for analytical HPLC applications. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Enhances sensitivity and specificity by monitoring specific ion transitions. nih.gov |
| Ionization | Electrospray Ionization (ESI) | A soft ionization technique suitable for a wide range of compounds. researchgate.net |
Gas Chromatography (GC) and other Chromatographic Approaches
While HPLC-MS is a dominant technique, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), has also been utilized for the analysis of sterols and their esters, including this compound. nih.govrestek.com GC-based methods are standard for total blood cholesterol measurement and can be used for both free and esterified cholesterol. nih.gov
A key consideration for GC analysis of compounds like cholesterol and its esters is the need for derivatization. biorxiv.orgresearchgate.net Derivatization to form more volatile and thermally stable compounds, such as trimethylsilyl (B98337) (TMS) ethers, is often necessary to improve chromatographic performance and detection. researchgate.netcerealsgrains.org However, this adds to the complexity and time of sample preparation. biorxiv.orgbiorxiv.org
The identification of this compound using GC-MS relies on matching the retention time and the electron ionization mass spectrum with that of a synthesized standard. nih.gov One challenge with GC-MS analysis of steryl ferulate esters is that the molecular ions of the free alcohols or their TMS derivatives may not be readily observed at standard electron impact energies (70 eV). cerealsgrains.org
Other chromatographic approaches include thin-layer chromatography (TLC), which can be used for the initial separation and purification of sterol fractions from lipid extracts before further analysis by GC or HPLC. nih.govcerealsgrains.org
The table below compares the key features of HPLC-MS and GC-MS for this compound analysis.
| Feature | HPLC-MS | GC-MS |
| Sample Volatility | Not required | Required (often needs derivatization) biorxiv.orgresearchgate.net |
| Sample Preparation | Can be simpler, though still complex biorxiv.org | Often requires derivatization, can be cumbersome biorxiv.orgbiorxiv.org |
| Sensitivity | Generally very high elementlabsolutions.combiorxiv.org | Can be less sensitive than modern LC-MS methods biorxiv.orgbiorxiv.org |
| Specificity | High, especially with MS/MS researchgate.net | High, provides characteristic fragmentation patterns nih.gov |
| Throughput | Can be adapted for high-throughput analysis biorxiv.org | Can have longer run times biorxiv.org |
Enzymatic Assays for Specific Metabolites (e.g., released ferulic acid)
Enzymatic assays offer a different approach to quantify this compound, typically by measuring one of its hydrolysis products, such as ferulic acid. oup.com These methods can be highly specific and are often used to determine enzyme activity or the release of a specific compound from a larger molecule. megazyme.com
Feruloyl esterases (FAEs) are enzymes that can catalyze the hydrolysis of the ester bond between ferulic acid and other molecules, including sugars and potentially sterols. oup.commegazyme.com An assay to measure the activity of a feruloyl esterase could involve incubating the enzyme with a substrate like ethyl ferulate and then quantifying the amount of ferulic acid released over time. megazyme.com The released ferulic acid is typically measured using HPLC. oup.com
While direct enzymatic assays for this compound itself are not widely reported, the principle can be applied. For instance, cholesterol esterase can hydrolyze cholesterol esters to free cholesterol. nih.gov The subsequent quantification of the released cholesterol or ferulic acid could provide an indirect measure of the original this compound concentration.
Enzymatic methods can also be used in combination with other analytical techniques. For example, a sample can be treated with a feruloyl esterase to release ferulic acid, which is then quantified. oup.com This approach has been used to release ferulic acid from plant cell wall materials for subsequent analysis. oup.com The antioxidant capacity of the released ferulic acid can also be evaluated using assays like the oxygen radical absorbance capacity (ORAC) assay. besjournal.com
The development of enzymatic synthesis methods for steryl ferulates, using lipases like that from Candida rugosa, has also been explored. nih.govresearchgate.net These enzymatic procedures can be used to produce standards for analytical method development. researchgate.net
Future Research Directions and Emerging Avenues for Cholesterol Ferulate
Exploration of Novel Molecular Targets and Signaling Networks
Future research must prioritize the identification and validation of the specific molecular targets and signaling pathways modulated by cholesterol ferulate. While the individual actions of cholesterol and ferulic acid are partially understood, their conjugated effects are likely unique.
Building on studies of ferulic acid and related compounds, promising areas of investigation for this compound include its potential interaction with key enzymes and transcription factors involved in lipid metabolism and inflammation. ijpsonline.comnih.gov For instance, ferulic acid has been shown to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov Studies on structurally similar phytosterol ferulates suggest a potential role in modulating proteins like Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Sterol Regulatory Element-Binding Protein 2 (SREBP-2), which are central to cholesterol homeostasis. acs.orgnih.gov
Furthermore, the anti-inflammatory properties of the ferulate moiety suggest that this compound could influence inflammatory signaling cascades. Pathways such as those involving nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) are plausible targets. nih.govnih.gov A critical research goal will be to determine if this compound acts directly on these targets or if its effects are mediated through changes in membrane composition, lipid raft dynamics, or by influencing upstream signaling events.
Table 1: Potential Molecular Targets for this compound Investigation
| Category | Potential Target | Implicated Pathway/Function | Reference |
|---|---|---|---|
| Lipid Metabolism | HMG-CoA Reductase | Cholesterol Biosynthesis | nih.govnih.gov |
| PCSK9 | LDL Receptor Regulation | acs.orgnih.gov | |
| SREBP-2 | Cholesterol Homeostasis | acs.org | |
| Acyl-CoA: cholesterol acyltransferase (ACAT) | Cholesterol Esterification | nih.govfrontiersin.org | |
| Inflammation | NF-κB | Pro-inflammatory Gene Expression | nih.govnih.gov |
| TNF-α | Inflammatory Cytokine Signaling | nih.gov | |
| COX-2 | Prostaglandin Synthesis | nih.gov |
Development of Advanced in vitro and ex vivo Model Systems
To dissect the specific cellular and molecular effects of this compound, the development of more sophisticated model systems is essential. While traditional 2D cell cultures provide a baseline, they often fail to replicate the complex microenvironment of tissues.
Future studies should employ advanced in vitro models such as three-dimensional (3D) organoids and spheroids. For example, liver organoids could provide a more accurate platform for studying the effects of this compound on hepatic lipid metabolism and steatosis. nih.gov Similarly, vascular organoids could be used to investigate its impact on endothelial function and atherosclerosis-related processes. The use of co-culture systems, for instance, combining hepatocytes and macrophages, would allow for the study of intercellular signaling in response to the compound.
Ex vivo models, such as isolated and perfused organs or precision-cut tissue slices, will also be invaluable. These systems maintain the native tissue architecture and cellular heterogeneity, offering a bridge between in vitro and in vivo studies. An ex vivo gut model, for example, could be used to study the intestinal absorption and metabolism of this compound and its impact on the gut microbiota. umw.edu.pl
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
A systems biology approach, integrating various "omics" technologies, will be crucial for obtaining a holistic understanding of this compound's mechanism of action. nih.govfrontlinegenomics.com These high-throughput techniques can provide an unbiased, comprehensive snapshot of the molecular changes induced by the compound.
Proteomics: This can be used to identify proteins that are differentially expressed or post-translationally modified in response to this compound treatment. metwarebio.com This could reveal novel protein targets and affected cellular pathways, moving beyond hypothesis-driven approaches. nih.gov
Metabolomics/Lipidomics: As this compound is a lipidic molecule, lipidomics is particularly relevant. It can provide detailed profiles of how the compound alters the cellular lipidome, including changes in other sterols, fatty acids, and complex lipids. nih.gov Pharmacometabolomics, which studies the interaction between drugs and the metabolome, can elucidate variations in response to this compound. mdpi.com
Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression will help identify the genes and genetic pathways that are transcriptionally regulated by this compound.
Correlating data from these different omics platforms will be key. For example, integrating proteomics and metabolomics can link changes in metabolic enzyme levels with alterations in specific metabolite concentrations, thereby constructing detailed molecular pathways affected by this compound. metwarebio.com
Comparative Studies with Other Ferulate Esters and Sterol Conjugates
To understand the unique properties of this compound, it is essential to conduct comparative studies against other related molecules. These investigations will help to delineate the specific contributions of the cholesterol backbone versus the ferulic acid moiety and the ester linkage.
Comparisons should be made with:
Other Ferulate Esters: This includes phytosterol ferulates (e.g., sitosteryl ferulate, campesteryl ferulate) and simpler alkyl ferulates. researchgate.netresearchgate.net Such studies can reveal how the nature of the sterol core (animal vs. plant) influences bioavailability, cellular uptake, and biological activity. nih.govacs.org For instance, the sterol composition in γ-oryzanol, a mix of ferulate esters from rice bran oil, includes cycloartenol, which is structurally distinct from cholesterol and may confer different properties. cerealsgrains.org
Other Sterol Conjugates: Comparing this compound with other cholesterol esters (e.g., cholesterol oleate) and other conjugates like steryl glucosides will help isolate the specific effects of the ferulate group. ur.ac.rwnih.gov These studies are critical for determining whether the antioxidant and anti-inflammatory properties observed are unique to the ferulate conjugate.
Unconjugated Components: A direct comparison of this compound's activity against an equimolar mixture of free cholesterol and ferulic acid is fundamental to establishing whether the esterification results in synergistic or novel biological effects. nih.govacs.org
Table 2: Framework for Comparative Studies
| Comparison Compound | Research Question | Potential Outcome | Reference |
|---|---|---|---|
| Phytosterol Ferulates (e.g., Sitosteryl Ferulate) | Does the animal- vs. plant-based sterol core alter bioactivity? | Elucidation of structure-activity relationships for sterol-based hypolipidemic effects. | researchgate.netnih.gov |
| Other Cholesterol Esters (e.g., Cholesterol Oleate) | What is the specific contribution of the ferulic acid moiety compared to a fatty acid? | Isolate the antioxidant/anti-inflammatory effects unique to the ferulate conjugate. | libretexts.org |
| Free Cholesterol + Ferulic Acid (Mixture) | Is the ester linkage necessary for the observed biological effects? | Determine if conjugation leads to synergistic or novel properties. | acs.org |
Investigation into the Potential for this compound as a Research Tool in Lipid Biology
Beyond its potential therapeutic applications, this compound and its derivatives could be developed into valuable research tools for studying lipid biology. The amphiphilic nature of cholesterol allows it to integrate into cellular membranes, influencing fluidity and the formation of lipid rafts. libretexts.orgnih.gov
Future research could focus on creating modified versions of this compound to serve as molecular probes. For example:
Fluorescently-Tagged this compound: Attaching a fluorescent tag (similar to TopFluor-cholesterol) would allow for real-time visualization of its uptake, subcellular localization, and dynamic movement within membranes. researchgate.net This could provide insights into how it partitions between different organelles and membrane domains.
Photocageable Derivatives: The development of a "caged" this compound, which becomes active only upon light stimulation, would offer precise spatiotemporal control over its release within a cell. chimia.ch This would be a powerful tool for studying the immediate, localized effects of the compound on membrane-associated signaling events.
Affinity-Based Probes: Synthesizing this compound analogues with "clickable" chemical handles could facilitate the identification of its binding partners through affinity purification and mass spectrometry, helping to uncover its direct molecular targets.
By leveraging its unique structure, this compound could be used to probe the intricate relationship between membrane cholesterol content, oxidative stress, and cell signaling pathways, making it a valuable asset for cell biologists. chimia.ch
Q & A
Q. What are the structural determinants of Cholesterol ferulate's antioxidant efficacy in multiphase systems?
this compound’s antioxidant activity is influenced by its amphiphilic structure: a hydrophilic ferulic acid moiety and a lipophilic cholesterol tail. Studies show that alkyl chain length in ferulate esters (e.g., methyl vs. dodecyl) affects partitioning between oil, aqueous, and interfacial phases in emulsions. For example, shorter-chain esters (methyl/ethyl) localize at interfaces, enhancing radical scavenging, while longer chains (dodecyl) remain in lipid phases, limiting mobility and efficacy . To assess this, researchers should use phase-partitioning assays (e.g., centrifugation followed by HPLC quantification) and correlate results with oxidation markers like 1-penten-3-one or α-tocopherol retention .
Q. Which analytical methods are validated for quantifying this compound in lipid-rich matrices?
Reverse-phase HPLC with UV detection (λ = 320 nm for ferulic acid derivatives) is widely used. For complex matrices like fish oil-enriched milk, sample pretreatment (e.g., solvent extraction, solid-phase extraction) is critical to isolate this compound from interfering lipids. Method validation should include spike-recovery tests (80–110% recovery) and calibration curves (R² > 0.99) across physiologically relevant concentrations (e.g., 0.1–100 µg/mL). Cross-validate with LC-MS for structural confirmation .
Q. How do experimental storage conditions impact the stability of this compound in food models?
Stability studies should replicate real-world conditions: 5°C storage over 13 days with periodic sampling. Monitor degradation via oxidation markers (e.g., 2,4-heptadienal) and this compound depletion using HPLC. Include controls without antioxidants to establish baseline oxidation rates. For reproducibility, document temperature fluctuations, light exposure, and emulsion homogenization parameters (e.g., pressure, cycles) .
Advanced Research Questions
Q. How to design a dose-response study to optimize this compound’s antioxidant efficacy without inducing pro-oxidant effects?
Use a factorial design with this compound concentrations (e.g., 0.05–1.0 mM) and evaluate both antioxidant (e.g., α-tocopherol retention) and pro-oxidant markers (e.g., carbonyl content). Compare with positive controls (e.g., BHT, tocopherols) and negative controls. Statistical analysis should include two-way ANOVA to assess concentration-time interactions, with post-hoc tests (Tukey’s HSD) to identify thresholds for pro-oxidant activity .
Q. How to reconcile contradictory findings on this compound’s efficacy across different lipid systems?
Contradictions often arise from matrix-specific partitioning. For example, in milk emulsions, shorter-chain ferulates outperform this compound due to interfacial activity, while in bulk oils, this compound’s lipophilicity may dominate. To resolve discrepancies, conduct parallel experiments in contrasting matrices (e.g., emulsion vs. bulk oil) and measure phase-specific distribution using techniques like confocal microscopy with fluorescent probes .
Q. What advanced statistical models are suitable for analyzing time-dependent degradation kinetics of this compound?
Use mixed-effects models or repeated-measures ANOVA to account for intra-sample variability in longitudinal studies. For non-linear degradation (e.g., autocatalytic oxidation), apply Weibull or logistic models. Report degradation rate constants (k), half-lives (t₁/₂), and confidence intervals. Open-source tools like R’s nlme package are recommended for robust curve-fitting .
Methodological Considerations
- Reproducibility : Document chemical sources (e.g., Sigma-Aldryl purity grades), emulsion preparation protocols, and instrument settings (e.g., HPLC column type, gradient program) .
- Ethical Compliance : For human studies involving this compound-fortified foods, follow PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) and obtain IRB approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
